REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C=O)C>[CH2:13]([N:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH:12]=[CH2:11] |f:0.1|
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Name
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|
Quantity
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10.73 mL
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Type
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reactant
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Smiles
|
C(C=C)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
the residue treated with methylene chloride
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Type
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EXTRACTION
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Details
|
The residue from the methylene chloride extract
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Type
|
ADDITION
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Details
|
a mixture of mono-allyl- and di-allyl-uracil
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C=C)N1C(=O)NC(=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |